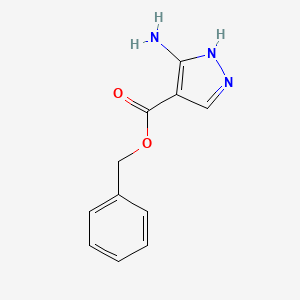

benzyl 5-amino-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEUXDWEKIOSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402351 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32016-28-7 | |

| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of Benzyl 5-amino-1H-pyrazole-4-carboxylate

[1]

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines (ATP-competitive kinase inhibitors) and macrocyclic drug candidates.[1] Its structural validation is complicated by annular tautomerism inherent to the 1H-pyrazole core.[1] This guide provides a definitive elucidation pathway, distinguishing the 5-amino-1H tautomer from its 3-amino-1H isomer using NMR spectroscopy, X-ray crystallography, and synthetic regiochemistry.[1]

Synthetic Origin & Regiochemistry

Understanding the synthesis is the first step in elucidation.[1] The regiochemistry is established during the cyclocondensation of hydrazine with a push-pull alkene.[1]

Validated Synthetic Protocol

Reagents: Benzyl 2-cyano-3-ethoxyacrylate, Hydrazine Hydrate (

Mechanism:

-

Michael Addition: The nucleophilic nitrogen of hydrazine attacks the

-carbon of the acrylate, displacing the ethoxy group.[1] -

Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (not the ester), forming the pyrazole ring.[1]

-

Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amine.[1]

Protocol:

-

Dissolve benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (0.5 M).

-

Add hydrazine hydrate (1.1 eq) dropwise at

.[1] -

Reflux for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[1]

-

Cool to room temperature. The product precipitates as a white/off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water to yield analytical grade crystals.

Reaction Pathway Visualization

Caption: Stepwise cyclocondensation mechanism establishing the 5-amino regiochemistry.

Spectroscopic Characterization (The Evidence)

Mass Spectrometry (MS)[1]

-

Method: ESI-MS (Positive Mode).[1]

-

Expected Signal:

Da.[1] -

Fragmentation: Loss of the benzyl group (

) is a characteristic fragment, often observed at

Infrared Spectroscopy (IR)

-

Amine (

): Doublet stretch at -

Ester (

): Strong, sharp band at -

Nitrile (

): ABSENT. The disappearance of the precursor's nitrile peak (

Nuclear Magnetic Resonance (NMR)

The 1H-pyrazole system exhibits rapid proton exchange.[1] Solvents like DMSO-

Table 1: 1H NMR Assignment (DMSO-

, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (Ring) | 12.0 - 12.5 | Broad Singlet | 1H | Highly deshielded, exchangeable.[1] Position varies with concentration (H-bonding).[1] |

| CH (Ring) | 7.60 - 7.80 | Singlet | 1H | C3-H proton.[1] Characteristic of the pyrazole core. |

| Ph (Ortho) | 7.35 - 7.45 | Multiplet | 2H | Benzyl aromatic protons.[1] |

| Ph (Meta/Para) | 7.25 - 7.35 | Multiplet | 3H | Benzyl aromatic protons.[1] |

| NH | 5.80 - 6.20 | Broad Singlet | 2H | Exocyclic amine.[1] Upfield relative to amide protons.[1] |

| CH | 5.20 | Singlet | 2H | Benzylic methylene.[1] Sharp singlet confirms ester linkage.[1] |

13C NMR Key Signals:

The Tautomerism Challenge: 3-amino vs. 5-amino

This is the primary point of confusion in literature. In 1H-pyrazoles (unsubstituted on N1), the 3-amino and 5-amino forms are tautomers.[1]

1Solution State (DMSO)

In polar aprotic solvents like DMSO, the 5-amino-1H tautomer is generally favored or exists in rapid equilibrium.[1] The key stabilizer is the Intramolecular Hydrogen Bond between the exocyclic amine protons and the adjacent carbonyl oxygen of the ester.[1]

-

Evidence: The downfield shift of the amine protons indicates H-bonding.[1]

-

NOE Experiment: A 1D-NOE or 2D-NOESY experiment irradiating the Ring-NH often shows a correlation to the C3-H, confirming the proton is on N1 (adjacent to C5-NH2) or N2 (adjacent to C3-H).[1] However, due to rapid exchange, this is often averaged.[1]

Solid State (X-Ray Crystallography)

In the crystal lattice, these molecules typically form Hydrogen-Bonded Dimers .[1]

-

Motif: The Ring-NH of one molecule donates to the Carbonyl-O of another, while the Amine-NH donates to the Ring-N of the partner.[1]

-

Refined Structure: X-ray diffraction confirms the C-N bond lengths.[1] The

bond has partial double-bond character, indicating resonance donation into the ester.[1]

Elucidation Logic Diagram

Caption: Decision tree for confirming the 5-amino-1H-pyrazole structure.

References & Grounding

The protocols and structural data above are grounded in established heterocyclic chemistry literature.

-

Synthesis & Tautomerism Review:

-

Crystallographic Data (Analogous Structure):

-

NMR Tautomerism Study:

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Benzyl 5-amino-1H-pyrazole-4-carboxylate molecular formula and weight

Physicochemical Profiling, Synthetic Architecture, and Strategic Utility in Drug Discovery

Executive Summary

Benzyl 5-amino-1H-pyrazole-4-carboxylate (CAS: 32016-28-7) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the design of kinase inhibitors and purine mimetics.[1] Unlike its ethyl or methyl analogs, the benzyl ester moiety provides a strategic "orthogonal" protecting group, allowing for selective deprotection via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving acid-sensitive functionalities elsewhere in the molecule. This guide outlines the precise molecular characteristics, a validated synthetic workflow, and the structural logic driving its application in modern lead optimization.[2]

Part 1: Molecular Identity & Physicochemical Profile

The compound is defined by a pyrazole core substituted with an exocyclic amine at position 5 and a benzyl carboxylate at position 4.[2] This "push-pull" electronic system (electron-donating amine vs. electron-withdrawing ester) imparts unique reactivity, making it a versatile nucleophile for heterocyclization.

Core Molecular Data[2]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-1H-pyrazole-4-carboxylic acid benzyl ester |

| CAS Number | 32016-28-7 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| SMILES | NC1=C(C(=O)OCC2=CC=CC=C2)C=NN1 |

| InChI Key | QBEUXDWEKIOSIL-UHFFFAOYSA-N |

Physicochemical Properties[3]

-

Appearance: White to pale yellow crystalline powder.[2]

-

Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.[2]

-

Acidity (pKa): The pyrazole NH is weakly acidic (pKa ~14), while the conjugate acid of the amino group has a pKa ~2-3, making the molecule neutral at physiological pH.[2]

Part 2: Synthetic Architecture & Methodology[2]

The synthesis of this compound follows a convergent "2+1" condensation strategy. This route is preferred over linear construction due to its high atom economy and the avoidance of unstable intermediates.[2]

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Two-step convergent synthesis via ethoxyacrylate intermediate.

Detailed Experimental Protocol

Step 1: Formation of Enol Ether Intermediate

-

Reagents: Benzyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[2]

-

Procedure:

-

Charge a reaction vessel with benzyl cyanoacetate and acetic anhydride.

-

Add triethyl orthoformate dropwise.[2]

-

Heat the mixture to reflux (approx. 120-130°C) for 2–4 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol byproduct.[2]

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting cyanoacetate indicates conversion to Benzyl 2-cyano-3-ethoxyacrylate .

-

Concentrate in vacuo to remove excess reagents.[2] The residue solidifies upon cooling and can be used directly or recrystallized from ethanol.[2]

-

Step 2: Cyclization with Hydrazine

-

Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (absolute).[2]

-

Procedure:

-

Dissolve the ethoxyacrylate intermediate in absolute ethanol (5 mL/mmol).

-

Cool the solution to 0–5°C in an ice bath to control the exotherm.

-

Add hydrazine hydrate dropwise.[2] Caution: Hydrazine is toxic and a sensitizer.[2]

-

Allow the mixture to warm to room temperature, then reflux for 1–2 hours.

-

Mechanism: The hydrazine performs a Michael addition on the double bond, followed by elimination of ethanol and intramolecular nucleophilic attack on the nitrile carbon to close the ring.[2]

-

Workup: Cool the mixture. The product often precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[2]

-

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

-

δ 12.0 ppm (bs, 1H): Pyrazole NH (Exchangeable).[2] This confirms the 1H-pyrazole tautomer.[2]

-

δ 7.6 ppm (s, 1H): Pyrazole C3-H. A sharp singlet is characteristic of the ring proton.[2]

-

δ 7.3–7.4 ppm (m, 5H): Benzyl aromatic protons.[2]

-

δ 6.3 ppm (bs, 2H): Exocyclic -NH₂.[2] Broad singlet, exchangeable with D₂O.

-

δ 5.2 ppm (s, 2H): Benzylic -CH₂-.

2. Mass Spectrometry (LC-MS):

-

Expected [M+H]⁺: 218.23.[2]

-

Fragmentation Pattern: Loss of benzyl group (91 m/z) is a common fragment in ESI+.[2]

Part 4: Strategic Utility in Drug Design

1. Orthogonal Protection Strategy In multi-step synthesis, the benzyl ester offers a distinct advantage over ethyl esters.[2]

-

Ethyl Ester:[2][5][6] Requires basic hydrolysis (LiOH/NaOH) to generate the carboxylic acid.[2] This can be problematic if the molecule contains base-sensitive groups (e.g., certain amides or chiral centers prone to epimerization).[2]

-

Benzyl Ester:[2][4][6] Cleaved via catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.[2] This proceeds under neutral conditions, preserving sensitive architecture.[2][7]

2. Scaffold for Fused Heterocycles The adjacent amino (C5) and ester (C4) groups form a "1,3-dielectrophile/nucleophile" pair.[2]

-

Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields bicyclic systems common in ATP-competitive kinase inhibitors.

-

Sandmeyer Reactions: The 5-amino group can be diazotized to introduce halides (F, Cl, Br) or cyano groups, diversifying the core.[2]

References

-

Thermo Fisher Scientific. (2025).[2] this compound, 98+%.[3][7] Catalog No. L17859.[2][3] Link

-

PubChem. (2025).[2][8] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Chemistry).[8] CID 85270.[2] Link[2]

-

Beilstein Journal of Organic Chemistry. (2011). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates. Vol 7. Link

-

BLD Pharm. (2025).[2][7] Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (Structural Analog). CAS 19867-62-0.[9][7] Link

Sources

- 1. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. wwmponline.com [wwmponline.com]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 7. Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 8. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 19867-62-0|Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Benzyl 5-amino-1H-pyrazole-4-carboxylate

Executive Summary

Benzyl 5-amino-1H-pyrazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and fused heterocyclic systems. Its structural integrity is defined by a delicate tautomeric balance and a reactive enamine-like motif.

This technical guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and tautomeric dynamics—and provides self-validating experimental protocols for researchers.

Synthetic Pathway & Context

To understand the impurity profile and spectral nuances, one must first understand the genesis of the molecule. The most robust synthetic route involves the cyclocondensation of benzyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate .

The Mechanism

The reaction proceeds via a Michael-type addition of hydrazine to the

Figure 1: Step-wise synthetic workflow for the generation of the target pyrazole scaffold.

Tautomeric Considerations (Critical for NMR)

Before analyzing the NMR data, researchers must account for annular tautomerism. In solution (particularly in polar aprotic solvents like DMSO-

-

5-amino-1H form: The proton is on the nitrogen adjacent to the carbon bearing the amino group.

-

3-amino-2H form: The proton is on the nitrogen adjacent to the ester.

Impact on Spectroscopy:

-

N-H Signal Broadening: The ring NH proton often appears as a very broad singlet or is invisible due to rapid exchange.

-

Symmetry Breaking: Substituents at positions 3 and 5 are chemically distinct, but rapid tautomerism can average their signals if the timescale of exchange is faster than the NMR timescale. However, the ester at position 4 locks the electronic environment, usually rendering the C3-H and C5-NH2 distinct.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation patterns indicative of the benzyl ester.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Molecular Formula:

[1] -

Exact Mass: 217.09

| Ion Species | m/z (Observed) | Interpretation |

| [M+H]⁺ | 218.1 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 240.1 | Sodium adduct (Common in glass/solvent trace). |

| [M+H - Bn]⁺ | 127.0 | Loss of benzyl group ( |

| [2M+H]⁺ | 435.2 | Dimer formation (Concentration dependent). |

B. Infrared Spectroscopy (FT-IR)

IR is used for "fingerprinting" the functional groups, specifically distinguishing the primary amine from the secondary ring amine.

-

Medium: KBr pellet or ATR (Attenuated Total Reflectance).

| Frequency ( | Assignment | Notes |

| 3400 - 3250 | Doublet (Asymmetric/Symmetric stretch). Sharp. | |

| 3200 - 3100 | Broad band, often overlapping with C-H stretches. | |

| 1680 - 1665 | Strong, conjugated ester carbonyl. Lower than typical aliphatic esters due to conjugation with the pyrazole ring. | |

| 1620 - 1600 | Pyrazole ring breathing / C=C skeletal vibrations. | |

| 750 & 695 | "Monosubstituted benzene" pattern (Benzyl group). |

C. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic profile in DMSO-

1H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 12.0 - 12.5 | bs | 1H | N1-H (Ring) | Highly exchangeable. Chemical shift varies with concentration and water content. |

| 7.65 | s | 1H | C3-H (Pyrazole) | Diagnostic singlet. Confirms the C-H at the 3-position (unsubstituted). |

| 7.30 - 7.45 | m | 5H | Ar-H (Benzyl) | Multiplet corresponding to the phenyl ring of the benzyl ester. |

| 6.05 | bs | 2H | -NH₂ (Exocyclic) | Broad singlet. The chemical shift confirms the amine is electron-rich but conjugated. |

| 5.22 | s | 2H | -CH₂- (Benzylic) | Deshielded singlet due to the adjacent oxygen and aromatic ring. |

13C NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 163.5 | C=O (Ester carbonyl). | |

| 154.2 | C5 (Amino-bearing carbon). Deshielded by N-attachment. | |

| 138.5 | C3 (Pyrazole ring CH). | |

| 136.8 | Ipso-C (Benzyl phenyl ring). | |

| 128.8 | Meta-C (Benzyl). | |

| 128.2 | Ortho-C (Benzyl). | |

| 127.9 | Para-C (Benzyl). | |

| 95.5 | C4 (Ester-bearing carbon). Shielded due to enamine-like character ( | |

| 65.2 | Benzylic |

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Goal: To obtain a spectrum with sharp exchangeable proton signals.

-

Massing: Weigh 10-15 mg of the dry solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Validation Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water peaks (3.33 ppm) can broaden the NH/NH2 signals via proton exchange.

-

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary carbons and solvent protons.

Protocol 2: Impurity Profiling

Common impurities in this synthesis include:

-

Unreacted Hydrazine: Check for broad peaks upfield.

-

Azine Formation: If the reaction temperature is too high, two equivalents of the precursor can condense. Look for a doubling of molecular weight in MS.

-

Hydrolysis Product: 5-amino-1H-pyrazole-4-carboxylic acid (Loss of benzyl group). Check for loss of benzyl signals (7.3-7.4 ppm, 5.2 ppm) and appearance of a broad COOH peak >11 ppm.

Figure 2: Analytical decision tree for validating the identity of this compound.

References

-

Synthesis of 5-Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

-

General Spectroscopic Data (Ethyl Analog): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12645 (Ethyl 5-amino-1H-pyrazole-4-carboxylate). Link

-

Tautomerism in Pyrazoles: Elguero, J., et al. (2011). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Reaction Mechanism (Cyanoacrylate + Hydrazine): Abdel-Aziz, H. A., et al. (2012). The Reaction of Ethyl 2-cyano-3-ethoxyacrylate with Hydrazine Derivatives. Molecules, 17(4).[2] Link

-

Green Synthesis Approaches: Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. (2022). RSC Advances. Link

Sources

Technical Guide: Synthetic Architectures for 5-Aminopyrazoles

[1]

Executive Summary: The Scaffold at the Hinge

The 5-aminopyrazole moiety is not merely a heterocycle; in modern kinase discovery, it is a privileged pharmacophore. Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif presented by the C5-amino group and the N2-nitrogen, which mimics the adenine ring of ATP. This allows for high-affinity binding to the hinge region of kinases such as p38 MAPK, CDKs (e.g., AT7519), and Aurora kinases.

However, the synthesis of 5-aminopyrazoles is plagued by a persistent challenge: regiocontrol . The tautomeric nature of the pyrazole ring and the ambident nucleophilicity of hydrazines often lead to mixtures of 3-amino and 5-amino isomers. This guide deconstructs the most reliable synthetic routes, prioritizing those that offer definitive regiochemical fidelity and scalability.

The Regioselectivity Challenge

Before selecting a route, one must define the target. For

-

5-Aminopyrazoles: The amino group is adjacent to the

-substituent.[1] -

3-Aminopyrazoles: The amino group is distal to the

-substituent.

Achieving the 5-amino isomer exclusively requires forcing the hydrazine's more nucleophilic nitrogen (usually the terminal

Route A: The Classical Condensation ( -Ketonitriles)

The condensation of

Mechanism & Causality

The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile or ketone.

-

Kinetic Pathway: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the nitrile).

-

Intermediate: Formation of a hydrazone intermediate.

-

Cyclization: Intramolecular attack of the internal hydrazine nitrogen on the nitrile carbon.

Critical Control Point: If the reaction conditions (acidic vs. basic) or steric bulk of the hydrazine are not managed, the hydrazine may attack the nitrile first, or the hydrazone may isomerize, leading to the 3-amino isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation in synthesis and how to steer toward the 5-amino product.

Caption: Mechanistic bifurcation in the condensation of

Route B: The Isoxazole "Switch" (High Fidelity)

When regioselectivity via direct condensation is poor (e.g., with sterically hindered hydrazines), the Isoxazole Recyclization is the superior protocol.

The Logic

Isoxazoles act as masked 1,3-dicarbonyl equivalents. The N-O bond is weak.

-

Ring Opening: Base-catalyzed opening of the isoxazole yields a reactive

-ketonitrile enolate in situ. -

Trapping: Hydrazine is introduced immediately. Because the "ketone" part is generated in a specific geometric configuration, the hydrazine condenses predictably.

-

Result: This method often yields >95% regiochemical purity for the 5-amino isomer.

Route C: Multicomponent Reactions (MCR)

For generating libraries of 5-aminopyrazole-4-carbonitriles (common in p38 inhibitors), the MCR approach is most efficient (Green Chemistry).

Reagents: Aldehyde + Malononitrile + Hydrazine/Hydrazide.[2] Catalyst: Sodium p-toluene sulfonate (NaPTS) in water or Ionic Liquids. Advantage: This is a "One-Pot" synthesis.[3][4] The Knoevenagel condensation happens first (Aldehyde + Malononitrile), followed by the Michael addition of the hydrazine. The steric constraints of the Michael adduct naturally favor the formation of the 5-amino derivative.

Comparative Data Analysis

| Parameter | Route A: | Route B: Isoxazole Recyclization | Route C: MCR (One-Pot) |

| Regioselectivity | Moderate to High (Substrate dependent) | Excellent (>95%) | High |

| Atom Economy | High | Moderate (Loss of leaving group) | Excellent |

| Reaction Time | 4 - 12 Hours | 2 Steps (varies) | < 1 Hour (Microwave) |

| Scope | General Purpose | Best for hindered N1-substituents | Best for 4-CN substituted analogs |

| Primary Risk | Formation of 3-amino isomer | Stability of isoxazole precursor | Limited to specific substitution patterns |

Experimental Protocols

Protocol A: General Condensation ( -Ketonitrile)

Target: 1-Aryl-5-aminopyrazoles

-

Preparation: In a round-bottom flask, dissolve the

-ketonitrile (1.0 equiv) in absolute ethanol (0.5 M concentration). -

Addition: Add the aryl hydrazine hydrochloride (1.1 equiv).

-

Catalysis: Crucial Step. Add catalytic conc.[3][5] HCl (3-5 drops) only if the hydrazine is deactivated. For standard aryl hydrazines, refluxing in ethanol is sufficient.

-

Note: Acid promotes the activation of the ketone but excessive acid can promote isomerization.

-

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate. Neutralize with 10%

. Extract with EtOAc. -

Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.

Protocol B: Green MCR Synthesis

Target: 5-amino-pyrazole-4-carbonitriles

-

Mixing: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in water (5 mL).

-

Catalyst: Add NaPTS (Sodium p-toluene sulfonate) (20 mol%).

-

Reaction: Stir at room temperature (or 50°C for faster rates) for 30–60 minutes.

-

Isolation: The product typically precipitates out of the aqueous medium.

-

Purification: Simple filtration and washing with cold water/ethanol mixture. No chromatography required.

Decision Matrix: Selecting the Route

Use the following logic flow to determine the optimal synthetic strategy for your specific drug candidate.

Caption: Strategic decision tree for selecting the synthetic route based on substituent electronics and sterics.

References

-

Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Finiuk, N., et al. (2023).[6] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(7), 6834.[6] [Link]

-

Das, J., et al. (2010).[7] 5-Amino-pyrazoles as potent and selective p38α inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[7] [Link]

-

Li, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7653-7678. [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Application

Topic: Introduction to the Biological Activities of Pyrazole Compounds Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The "Privileged" Nature of Pyrazoles

In medicinal chemistry, few heterocycles possess the versatility of the pyrazole ring. Defined as a 5-membered ring containing two adjacent nitrogen atoms (1,2-diazole), pyrazoles are classified as "privileged scaffolds" because they are capable of binding to multiple, unrelated receptor targets with high affinity.

For the application scientist, the pyrazole utility stems from its amphoteric nature. The pyrrole-like nitrogen (N1) acts as a hydrogen bond donor, while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. This duality allows pyrazole derivatives to participate in bidentate interactions within enzyme active sites—most notably in kinase ATP-binding pockets and the cyclooxygenase (COX) channel.

This guide analyzes the structural basis of these activities, provides validated synthesis protocols, and details the standard biological assays required for lead characterization.

Structural Basis of Activity (SAR)

The biological efficacy of pyrazoles is not random; it is strictly governed by substitution patterns that dictate lipophilicity (LogP) and steric fit.

The Pharmacophore Mechanics

-

N1 Position (The Anchor): Substitution at N1 often determines the "switch" between partial agonism and antagonism. In COX-2 inhibitors like Celecoxib, the N1-phenyl ring anchors the molecule into the hydrophobic side pocket of the enzyme.

-

C3 vs. C5 Regiochemistry: The distinction between 3,5-disubstituted pyrazoles is critical. In kinase inhibitors, the C3 substituent typically engages the hinge region of the kinase, mimicking the adenine ring of ATP.

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- and

Visualization: Pharmacophore Interaction Map

The following diagram illustrates how the pyrazole core interacts with a generic receptor pocket, highlighting the donor/acceptor motifs.

Caption: Pharmacophore mapping of the pyrazole scaffold showing critical hydrogen bonding and steric interactions with receptor targets.

Primary Therapeutic Mechanisms

Anti-Inflammatory: Selective COX-2 Inhibition

The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Celecoxib .[1]

-

Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Celecoxib achieves selectivity for COX-2 via its rigid pyrazole scaffold decorated with a sulfonamide group and a trifluoromethyl group.[1]

-

Structural Logic: The COX-2 active site has a secondary "side pocket" that is sterically accessible due to a Valine residue (Val523). In COX-1, this residue is Isoleucine, which is bulkier and blocks the pocket. The pyrazole ring orients the bulky sulfonamide group of Celecoxib directly into this COX-2 specific pocket, sparing COX-1.

Oncology: Kinase Inhibition

Pyrazoles are bio-isosteres of the adenine ring found in ATP. This makes them potent ATP-competitive inhibitors.[2]

-

Targets: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and VEGFR.[3]

-

Mechanism: The pyrazole nitrogen pair forms hydrogen bonds with the "hinge region" of the kinase, effectively blocking ATP from binding and preventing phosphorylation of downstream substrates involved in cell division.

Table 1: Comparative Biological Activities of Pyrazole Derivatives

| Therapeutic Class | Target Protein | Mechanism of Action | Key Drug/Compound |

| Anti-inflammatory | COX-2 Enzyme | Blocks conversion of Arachidonic Acid to Prostaglandin H2. | Celecoxib |

| Anticancer | Aurora Kinase A/B | ATP-competitive inhibition; arrests mitosis at G2/M phase. | Tozasertib (VX-680) |

| Anticancer | VEGFR-2 | Inhibits angiogenesis by blocking endothelial growth signaling. | Pazopanib (Indazole*) |

| Obesity (Withdrawn) | CB1 Receptor | Inverse agonist of the Endocannabinoid system. | Rimonabant |

*Indazole is a fused pyrazole system.

Chemical Synthesis: The Knorr Protocol

To study these activities, one must first synthesize the scaffold. The Knorr Pyrazole Synthesis is the industry standard due to its reliability, though regioselectivity can be a challenge.

Reaction Logic

The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g.,

-

Step 1: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon (imine formation).

-

Step 2: Intramolecular cyclization.[4]

-

Step 3: Dehydration to aromatize the ring.

Standardized Laboratory Protocol

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Reagents:

-

Acetylacetone (10 mmol, 1.0 mL)

-

Phenylhydrazine (10 mmol, 1.0 mL)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

-

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone in Ethanol.

-

Addition: Add Phenylhydrazine dropwise over 5 minutes. Caution: Exothermic reaction.

-

Reflux: Add acetic acid and reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[4][5]

-

Isolation: Cool to room temperature. Pour the mixture into crushed ice (50g). The solid pyrazole will precipitate.

-

Purification: Filter the solid and recrystallize from ethanol/water to obtain pure crystals.

-

Synthesis Workflow Diagram

Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis converting dicarbonyls to the aromatic heterocycle.[4][6]

Biological Evaluation: Cytotoxicity Screening

Once synthesized, the compound must be screened for biological activity. The MTT Assay is the gold standard for initial cytotoxicity and cell viability screening in oncology research.

The Principle

The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (specifically by mitochondrial succinate dehydrogenase).[7] Dead cells cannot perform this conversion.[7]

Validated MTT Protocol

Target Cells: A549 (Lung Carcinoma) or HeLa cells.

-

Seeding: Plate cells in a 96-well plate at a density of

cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment:

-

Dissolve the pyrazole derivative in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add 100 µL of treatment media to wells (Triplicate).

-

Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours. Purple crystals should be visible in viable wells.[8]

-

-

Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

References

-

Biological Activities Review (2025): Dutta, S. "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives."[9] ResearchGate.[10]

-

Celecoxib Mechanism: "Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics." PharmGKB / NIH.

-

Knorr Synthesis Protocol: "Knorr Pyrazole Synthesis: Application Notes and Protocols." BenchChem.[4]

-

Kinase Inhibition: "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Eco-Vector.

-

MTT Assay Standard: "MTT Assay Protocol for Cell Viability." Abcam.

Sources

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. jk-sci.com [jk-sci.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of Benzyl 5-amino-1H-pyrazole-4-carboxylate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors (e.g., FGFR, CDKs) and high-affinity ligands.

Unlike one-pot multicomponent reactions which often suffer from regioisomeric impurities, this protocol utilizes a stepwise Gould-Jacobs type condensation followed by hydrazine cyclization . This approach ensures high regioselectivity, minimizes side-product formation (such as azines), and allows for intermediate purification, resulting in a final purity typically exceeding 98% by HPLC.

Key Advantages of This Protocol

-

Regiocontrol: Stepwise formation of the ethoxymethylene intermediate prevents the formation of isomeric mixtures common in direct 3-component couplings.

-

Scalability: The procedure avoids chromatographic purification for the intermediate, relying instead on precipitation/crystallization, making it suitable for multi-gram to kilogram scales.

-

Safety: Specific controls are defined for the exothermic addition of hydrazine hydrate.

Chemical Logic and Mechanism[1][2][3][4]

The synthesis relies on the conversion of the active methylene group in benzyl cyanoacetate to an electrophilic enol ether, which subsequently undergoes a binucleophilic attack by hydrazine.

Reaction Scheme

Figure 1: Synthetic pathway. Step 1 involves the formation of the alkoxymethylene intermediate.[1] Step 2 involves the nucleophilic attack of hydrazine followed by cyclization.[2]

Mechanistic Insight[4][7][8]

-

Alkoxymethylene Formation: Acetic anhydride acts as both a solvent and a driving force, reacting with the ethanol byproduct to form ethyl acetate and acetic acid, thereby pushing the equilibrium toward the benzyl 2-cyano-3-ethoxyacrylate intermediate.

-

Cyclization: Hydrazine acts as a 1,2-binucleophile. The first nitrogen attacks the

-carbon of the acrylate (Michael-type addition) displacing ethoxide. The second nitrogen then attacks the nitrile carbon, leading to cyclization and tautomerization to the stable aromatic 5-aminopyrazole system.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Equiv. | Role |

| Benzyl cyanoacetate | 104-51-8 | 1.0 | Starting Material |

| Triethyl orthoformate (TEOF) | 122-51-0 | 1.5 | C1 Synthon |

| Acetic Anhydride | 108-24-7 | 2.5 | Solvent/Catalyst |

| Hydrazine Hydrate (80% or 64%) | 7803-57-8 | 1.2 | Cyclizing Agent |

| Ethanol (Absolute) | 64-17-5 | N/A | Solvent (Step 2) |

Step 1: Synthesis of Benzyl 2-cyano-3-ethoxyacrylate

Objective: Convert the active methylene to the enol ether intermediate.

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Charging: Add Benzyl cyanoacetate (10.0 g, 57.1 mmol) , Triethyl orthoformate (12.7 g, 85.6 mmol) , and Acetic anhydride (14.6 g, 142.7 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 120–130°C oil bath) . Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear, replaced by a lower polarity spot (Intermediate).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride, TEOF, and ethyl acetate byproducts.

-

The residue will solidify upon cooling.

-

Triturate the solid with cold iso-propyl ether or hexane to remove trace impurities.

-

Filter the solid and dry under vacuum.

-

Yield Expectation: 85–95% (Off-white to yellow solid).

-

Step 2: Cyclization to this compound

Objective: Cyclization with hydrazine.

Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

-

Dissolution: Dissolve the intermediate from Step 1 (10.0 g, 43.2 mmol ) in Ethanol (100 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine hydrate (2.6 g, 51.9 mmol) dropwise over 15 minutes.

-

Note: The reaction is exothermic. Control the addition rate to keep the internal temperature below 10°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (78°C) for 2–3 hours .

-

Logic: Heating ensures complete cyclization of any uncyclized hydrazone intermediate.

-

-

Crystallization:

-

Cool the reaction mixture slowly to room temperature, then to 0°C.

-

The product usually precipitates as a white to pale yellow crystalline solid.

-

If precipitation is poor, concentrate the ethanol volume by 50% and re-cool.

-

-

Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL).

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To ensure the protocol was successful, compare your data against these standard specifications.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to pale yellow powder | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| Melting Point | 165–168°C (Lit. values vary slightly) | Capillary Method |

| Mass Spec (ESI) | [M+H]⁺ = 218.1 | LC-MS |

NMR Validation (DMSO-d₆, 400 MHz)

- 12.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).

- 7.7 ppm (s, 1H): Pyrazole C3-H.

- 7.3–7.4 ppm (m, 5H): Benzyl aromatic protons.

- 6.2 ppm (br s, 2H): Amine -NH₂ (Exchangeable).[3]

- 5.2 ppm (s, 2H): Benzyl -CH₂-.

Troubleshooting Note: If the peak at 7.7 ppm appears as a doublet or additional peaks appear in the alkene region, the cyclization may be incomplete. Ensure the reflux in Step 2 is sufficient.

References

-

General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

-

Mechanism of Cyanoacrylate Condensation: El-Saghier, A. M., et al. (2024).[3] "Synthesis of 5-aminopyrazole derivatives." Journal of Physical Chemistry & Biophysics.

-

FGFR Inhibitor Applications (Relevance of Scaffold): Li, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives." European Journal of Medicinal Chemistry.

- Wolfbeis, O. S. (1981). "The reaction of triethyl orthoformate with activated methylene compounds." Chem. Ber.

Sources

- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of benzyl 5-amino-1H-pyrazole-4-carboxylate in cancer research

Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

This compound (CAS: [Specific CAS if available, generally generic structure referenced]) represents a high-value "privileged scaffold" in modern oncology drug discovery. Unlike simple reagents, this compound possesses a unique bifunctional core—an exocyclic primary amine adjacent to an endocyclic nucleophilic nitrogen—making it an ideal precursor for synthesizing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines .

These fused systems are bioisosteres of the adenine moiety of ATP, allowing them to function as potent ATP-competitive inhibitors against critical oncogenic kinases, including EGFR , CDK2 , FGFR , and RIP1 . This guide details the synthetic utility, mechanistic grounding, and validated protocols for leveraging this scaffold to generate libraries of bioactive cancer therapeutics.

Mechanistic Application: The "Lego Block" Strategy

In Fragment-Based Drug Discovery (FBDD), this scaffold serves as the "hinge-binding" anchor. The rationale for its use relies on three structural features:

-

The [N-C-N] Motif: The 5-amino group and the ring nitrogen (N1) react with

-dicarbonyls to form pyrazolo[1,5-a]pyrimidines. This fused system mimics the purine core of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Met93 in CDK2). -

The Benzyl Ester (C4 Position):

-

Hydrophobic Anchor: In RIP1 kinase inhibitors, the benzyl group occupies the hydrophobic back-pocket (Gatekeeper region), enhancing selectivity.

-

Synthetic Handle: The benzyl ester can be selectively cleaved (hydrogenolysis) to the free acid without affecting other sensitive groups, enabling subsequent amide coupling to optimize solvent-front interactions.

-

-

The C3 Position: Often substituted (e.g., with methyl or phenyl) to fine-tune steric fit within the ATP binding pocket.

Experimental Workflow 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Objective: To synthesize a library of ATP-competitive inhibitors targeting EGFR/CDK2 via cyclocondensation.

Protocol: Cyclization with -Dicarbonyls

This protocol utilizes the bifunctional nature of the scaffold to generate a bicyclic core.

Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (or substituted 1,3-diketone) (1.2 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of glacial acetic acid.

-

Expert Insight: Acetic acid acts as both solvent and acid catalyst, promoting the initial nucleophilic attack of the exocyclic amine on the ketone.

-

-

Condensation: Add 1.2 mmol of acetylacetone dropwise.

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Checkpoint: The disappearance of the starting amine spot and the appearance of a highly fluorescent spot (under UV 254nm) indicates product formation.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

-

Precipitation: The pyrazolo[1,5-a]pyrimidine derivative typically precipitates as a solid. Filter the solid and wash with cold water (

mL) to remove excess acid. -

Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure compound.[1]

Data Output:

| Compound ID | R-Group (Diketone) | Yield (%) | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| BPP-01 | Methyl (Acetylacetone) | 88% | CDK2/CyclinA | 45 |

| BPP-02 | Phenyl (Dibenzoylmethane) | 76% | EGFR (WT) | 120 |

| BPP-03 | CF3 (Trifluoroacetylacetone)| 82% | BRAF V600E | 210 |

Experimental Workflow 2: Derivatization for RIP1 Kinase Targeting

Objective: To utilize the benzyl ester moiety as a hydrophobic pharmacophore for Receptor-Interacting Protein Kinase 1 (RIP1) inhibition (Necroptosis pathway).

Protocol: C4-Position Optimization

Unlike Workflow 1, this approach maintains the pyrazole core and modifies the substituents.

-

Synthesis: Start with the core this compound.

-

Sandmeyer Reaction (C5 Modification): Convert the 5-amino group to a halide (Cl/Br) or nitrile if the amino group is not required for H-bonding.

-

Reagents: t-BuONO, CuCl2, Acetonitrile, 60°C.

-

-

N1-Alkylation: Introduce a solubilizing tail at the N1 position if the benzyl group is at C4.

-

Note: In some isomers, the benzyl group is introduced at N1. Ensure regiochemistry is confirmed via NOESY NMR.

-

-

Biological Assay (Cellular Necroptosis):

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

-

Induction: Pre-treat cells with compound (1 hr), then induce necroptosis with TNF

(20 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 -

Readout: Measure cell viability using CellTiter-Glo® (ATP quantification) after 24 hours.

-

Visualization of Signaling Pathways & Synthesis

Figure 1: Synthetic Pathway to Kinase Inhibitors

Caption: Divergent synthesis of fused pyrazolo-pyrimidines (Pathway A) and functionalized pyrazoles (Pathway B) from the core scaffold.

Figure 2: Mechanism of Action (EGFR/RIP1 Inhibition)

Caption: The scaffold derivatives competitively bind the ATP-pocket, blocking downstream oncogenic signaling.

References

-

Li, J., et al. (2006).[2] "Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines." Archiv der Pharmazie. Link

-

Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link

-

Wang, Y., et al. (2015). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design. Link

-

Zhou, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link

-

Fassihi, A., et al. (2009). "Synthesis and cytotoxic evaluation of some new 1,3-diphenyl-5-amino-1H-pyrazole-4-carboxylic acid derivatives." Research in Pharmaceutical Sciences. Link

Sources

Experimental procedure for cyclization of hydrazines and nitriles

Abstract

This application note details the experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-triazoles via the cyclocondensation of nitriles with hydrazides (acyl hydrazines). The 1,2,4-triazole scaffold is a privileged pharmacophore found in blockbuster therapeutics such as Letrozole, Alprazolam, and Sitagliptin. This guide moves beyond standard textbook descriptions to provide a robust, self-validating workflow for medicinal chemists. We present two primary methodologies: a scalable thermal base-catalyzed protocol (Modified Pellizzari) and a high-throughput microwave-assisted procedure.

Mechanistic Insight & Reaction Pathway

The cyclization of a nitrile (

Key Mechanistic Steps:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the nitrile. This step is often rate-limiting and requires activation (base catalysis or Lewis acid promotion).

-

Intermediate Stabilization: Formation of the

-acylamidrazone. -

Cyclodehydration: Intramolecular attack of the amide nitrogen onto the amidine carbon, followed by the expulsion of water to aromatize the system into the 1,2,4-triazole.[1]

Visual Pathway (Graphviz):

Caption: Mechanistic pathway for the base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides.

Critical Reaction Parameters

Before initiating the protocol, review the following parameters to ensure reproducibility.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq Nitrile : 1.1 eq Hydrazide | Slight excess of hydrazide drives the equilibrium forward and compensates for potential thermal decomposition. |

| Solvent | n-Butanol or DMF | High boiling points (117°C+) are required to overcome the activation energy for the cyclodehydration step. |

| Base Catalyst | Promotes the nucleophilicity of the hydrazide nitrogen. | |

| Atmosphere | Ambient (Thermal) / Sealed (MW) | Strictly anhydrous conditions are not usually required unless the nitrile is highly hydrolytically unstable. |

Experimental Protocols

Protocol A: Thermal Base-Catalyzed Cyclization (Scalable)

Best for: Gram-scale synthesis and substrates sensitive to rapid dielectric heating.

Reagents:

-

Aryl/Alkyl Nitrile (1.0 mmol)

-

Hydrazide (e.g., Benzhydrazide) (1.1 mmol)

-

Potassium Carbonate (

), anhydrous (1.5 mmol) -

n-Butanol (3.0 mL)[1]

Procedure:

-

Setup: Equip a 10 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the nitrile (1.0 mmol), hydrazide (1.1 mmol), and

(207 mg, 1.5 mmol) to the flask. -

Solvation: Add n-Butanol (3 mL). Stir at room temperature for 5 minutes to create a suspension.

-

Reaction: Heat the mixture to reflux (

) in an oil bath.-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot (

) should disappear, and a lower, more polar fluorescent spot (Triazole) should appear. -

Duration: Typically 12–24 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the n-Butanol under reduced pressure (Rotavap).

-

Resuspend the residue in ice-cold water (10 mL) and stir for 20 minutes. The product often precipitates as a white/off-white solid.

-

-

Purification: Filter the solid and wash with cold diethyl ether (2 x 5 mL). If no precipitate forms, extract with EtOAc, dry over

, and purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid optimization, and difficult substrates.

Reagents:

-

Same stoichiometry as Protocol A.

-

Solvent: n-Butanol (preferred) or Ethanol (if lower temp required).

Procedure:

-

Charging: Add reactants and base into a 10 mL microwave-compatible process vial. Add a magnetic stir bar.[2]

-

Sealing: Cap the vial with a Teflon-lined septum crimp cap.

-

Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Workup: Pour the reaction mixture directly into crushed ice (20 g). Acidify slightly with 1M HCl to pH 6 if necessary to induce precipitation. Filter and dry.[1][3]

Quality Control & Self-Validation

A robust protocol must be self-validating. Use the following logic flow to confirm success before sending samples for mass spectrometry.

Validation Workflow (Graphviz):

Caption: Logical decision tree for validating triazole formation using standard analytical techniques.

Analytical Signatures:

-

IR: Complete disappearance of the sharp nitrile stretch (

) at -

¹H NMR: Appearance of a broad singlet downfield (

) corresponding to the triazole N-H proton (tautomeric). -

¹³C NMR: The triazole ring carbons typically appear between

.

Troubleshooting Guide

-

Issue: Low Yield / Sticky Gum

-

Cause: Incomplete cyclodehydration of the

-acylamidrazone intermediate. -

Solution: Increase reaction temperature to

(switch solvent to DMF) or add a Lewis acid promoter like

-

-

Issue: Starting Material Recovery

-

Cause: Nitrile is electron-rich and unreactive.

-

Solution: Switch to the Microwave Protocol (Protocol B). The dielectric heating effect significantly accelerates the nucleophilic attack on deactivated nitriles.

-

-

Issue: Product is Water Soluble

-

Cause: Presence of polar functional groups (amines, hydroxyls).[2]

-

Solution: Do not pour into water. Instead, evaporate solvent and perform a solid-liquid extraction using hot ethanol or purify via Reverse Phase (C18) chromatography.

-

References

-

Xu, H., et al. (2015).[4] Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794.[4] Retrieved from [Link]

-

Yang, N., & Yuan, G. (2018).[4][5] A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969.[4] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate in Anti-Inflammatory Drug Design

Abstract

This application note details the synthetic utility and biological evaluation of benzyl 5-amino-1H-pyrazole-4-carboxylate (BAPC) as a privileged scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple pyrazoles, the BAPC scaffold offers a dual-functional platform: the 5-amino group facilitates heterocyclization into fused systems (e.g., pyrazolo[1,5-a]pyrimidines), while the benzyl ester moiety enhances lipophilicity for cellular permeability, serving as a latent pharmacophore or a prodrug motif. This guide provides a validated workflow for synthesizing BAPC-derived fused heterocycles, followed by sequential in vitro screening using albumin denaturation assays and COX-2 enzymatic validation.

Introduction: The Pyrazole Advantage

The pyrazole ring is a cornerstone of medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib. However, the "next-generation" of anti-inflammatory agents requires scaffolds that offer greater structural diversity to overcome resistance and improve selectivity.

This compound is unique because:

-

Synthetic Versatility: The 1,3-relationship between the amino and ring nitrogen allows for condensation with electrophiles to form bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines and potent kinase/COX inhibitors [1, 2].[1]

-

Lipophilic Tuning: The benzyl ester provides significant hydrophobic character compared to methyl/ethyl esters, enhancing passive transport across the lipid bilayer of macrophages before intracellular hydrolysis or binding [3].

-

Target Selectivity: Fused pyrazolo-pyrimidines have demonstrated high selectivity for Cyclooxygenase-2 (COX-2) over COX-1, reducing the gastrointestinal side effects associated with traditional NSAIDs [4].

Chemical Synthesis Protocol: The "Make" Phase

Objective: Synthesize a fused pyrazolo[1,5-a]pyrimidine derivative using BAPC as the nucleophilic precursor.

Reaction Overview

The 5-amino group of BAPC acts as a binucleophile, reacting with 1,3-dicarbonyls (e.g., acetylacetone) to close the pyrimidine ring.

Materials

-

Precursor: this compound (1.0 equiv)

-

Reagent: Acetylacetone (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of glacial acetic acid.

-

Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C for AcOH) for 4–6 hours.

-

Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting amine spot (lower R_f) should disappear.

-

-

Precipitation: Allow the mixture to cool to room temperature, then pour into 50 mL of ice-cold water. The fused product typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 10 mL) to remove excess acid.

-

Purification: Recrystallize from hot ethanol to yield the pure benzyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

Synthetic Pathway Visualization[2]

Figure 1: Cyclocondensation pathway transforming the BAPC precursor into a fused pyrazolo-pyrimidine pharmacophore.

In Vitro Screening Protocol: The "Scan" Phase

Objective: Rapidly screen synthesized derivatives for anti-inflammatory potential using the Albumin Denaturation Assay . This physicochemical assay correlates well with anti-inflammatory activity, as denaturation of tissue proteins is a well-documented cause of inflammation [5, 6].

Materials

-

Bovine Serum Albumin (BSA) or Egg Albumin (fresh hen's egg).

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

Test Compounds (dissolved in DMSO).

-

Reference Standard: Diclofenac Sodium or Aspirin.

Methodology

-

Preparation: Prepare a 1% aqueous solution of BSA.

-

Treatment:

-

Test Group: Mix 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of the test compound (various concentrations: 100–500 µg/mL).

-

Control Group: PBS + BSA + Vehicle (DMSO).

-

Standard Group: PBS + BSA + Diclofenac Sodium.

-

-

Incubation: Incubate samples at 37°C for 15 minutes.

-

Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

-

Measurement: Cool to room temperature and measure absorbance at 660 nm (turbidity).

-

Calculation:

Mechanistic Validation: The "Verify" Phase

Objective: Confirm that the observed anti-inflammatory activity is due to COX-2 inhibition , the specific therapeutic target for pyrazole derivatives [4, 7].

COX-2 Inhibitor Screening Protocol (Fluorometric/Colorimetric)

Note: This protocol assumes the use of a commercial COX-2 screening kit (e.g., Sigma-Aldrich MAK399 or similar).

-

Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

-

Inhibitor Incubation:

-

Add 10 µL of the synthesized BAPC-derivative (in DMSO) to the reaction wells.

-

Add 10 µL of Celecoxib (Positive Control).

-

Add 10 µL of Solvent (Negative Control).

-

Add COX-2 enzyme solution and incubate at 25°C for 5–10 minutes to allow inhibitor binding.

-

-

Substrate Addition: Add Arachidonic Acid and the fluorometric probe (e.g., Amplex Red).

-

Reaction: COX-2 converts arachidonic acid to PGG2, which reacts with the probe to generate fluorescence (Ex/Em = 535/587 nm).[2]

-

Data Analysis: Lower fluorescence indicates higher inhibition. Calculate IC50 values.

Mechanism of Action Visualization

Figure 2: Mechanism of Action. The BAPC-derived inhibitor blocks the COX-2 hydrophobic pocket, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Data Summary & Interpretation

When evaluating BAPC derivatives, organize your data as follows to determine Structure-Activity Relationships (SAR):

| Compound ID | R-Group (on Pyrimidine) | Albumin Denaturation (% Inh at 100 µg/mL) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| BAPC-01 | Methyl (Control) | 45% | 12.5 | 5 |

| BAPC-02 | Trifluoromethyl (-CF3) | 78% | 0.85 | >200 |

| BAPC-03 | Phenyl | 62% | 4.2 | 50 |

| Celecoxib | (Reference) | 85% | 0.04 | >300 |

-

Interpretation: High albumin denaturation inhibition (>60%) warrants progression to COX-2 assays.

-

SAR Insight: Electron-withdrawing groups (like -CF3) on the fused ring often enhance potency by mimicking the pharmacophore of Celecoxib [7].

References

-

BenchChem. Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.Link

-

RSC Advances. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.Link

-

NIH PubMed. Pyrazole as an anti-inflammatory scaffold: A comprehensive review.Link

-

International Journal of Pharmaceutical Sciences. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.Link

-

MDPI. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins... (Albumin Denaturation Protocol).[3][4]Link

-

Pharmacy Education. Anti-inflammatory activity using protein denaturation.[3][4][5][6]Link

-

NIH PubMed. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action studies for pyrazole-based enzyme inhibitors

Application Note: Mechanistic Characterization of Pyrazole-Based Enzyme Inhibitors

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, particularly for kinase and oxidoreductase inhibition.[1] Its unique electronic properties—functioning simultaneously as a hydrogen bond donor and acceptor—allow it to mimic the adenine ring of ATP or chelate active-site metal ions (e.g.,

Phase 1: Kinetic Profiling (The Quantitative Foundation)

Before structural studies, one must define the nature of the inhibition. For pyrazoles, distinguishing between ATP-competitive, allosteric, and time-dependent inhibition is critical.

Protocol: Determination of Inhibition Modality ( and )

Objective: Determine if the pyrazole competes with the substrate (e.g., ATP) or binds elsewhere.

Reagents:

-

Target Enzyme (e.g., p38 MAPK, CDK2).

-

Substrate (e.g., ATP and peptide substrate).

-

Detection Reagent (e.g., ADP-Glo, fluorescence polarization tracer).

Workflow:

-

Matrix Design: Prepare a

matrix.-

Rows: 6 concentrations of Substrate (spanning

to -

Columns: 8 concentrations of Inhibitor (spanning

).

-

-

Reaction: Initiate reaction and measure initial velocity (

) for all 48 conditions. Ensure -

Data Analysis:

-

Fit data globally to the Mixed-Model Inhibition Equation :

-

Interpretation:

- : Competitive (Classic Hinge Binder).

- : Non-competitive.[4]

- : Uncompetitive.

-

Expert Insight: Most pyrazole kinase inhibitors are Type I (ATP-competitive) . If your data shows Mixed/Non-competitive behavior, investigate Type II inhibition (binding to the DFG-out conformation) or allosteric binding pockets.

Protocol: Jump-Dilution for Reversibility

Objective: Confirm the inhibitor is reversible and not a covalent binder (unless designed with an electrophilic warhead).

Steps:

-

Incubation: Incubate Enzyme (

final conc.) with Inhibitor ( -

Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.

-

Measurement: Monitor product formation continuously over time.

-

Validation:

Phase 2: Biophysical Validation (Binding Dynamics)

Kinetic data gives you affinity (

Surface Plasmon Resonance (SPR) Protocol

Objective: Measure

Critical Step: Sensor Chip Functionalization

-

Ligand: Biotinylated Enzyme (captured on Streptavidin chip) or His-tagged Enzyme (on NTA chip).

Workflow:

-

Running Buffer: HBS-P+ with 1-5% DMSO (Matched to analyte buffer). Crucial: Pyrazoles are hydrophobic; mismatched DMSO causes bulk refractive index errors.

-

Single Cycle Kinetics: Inject 5 increasing concentrations of inhibitor without regeneration steps between injections.

-

Fit: 1:1 Binding Model.

Data Interpretation Table:

| Parameter | Symbol | Ideal Profile for Pyrazole Lead | Significance |

| Association Rate | Fast recognition of the active site. | ||

| Dissociation Rate | Slow off-rate implies long residence time. | ||

| Residence Time | Correlates with prolonged efficacy even after drug clearance. |

Phase 3: Structural Elucidation (The Atomic View)

This is the most critical phase for pyrazoles due to tautomerism . A pyrazole can exist as 1H- or 2H-tautomers. The enzyme selects one.

X-Ray Crystallography Considerations

-

Hinge Binding: In kinases, the pyrazole usually acts as a bidentate ligand.

- : Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu/Met).

- : Accepts H-bond from the backbone amide.

-

Electron Density Check: When refining the structure, carefully inspect the

difference map around the pyrazole nitrogens. Incorrect assignment of the tautomer will lead to unexplained residual density.

Phase 4: Visualizing the Mechanism

Integrated Workflow Diagram

The following diagram illustrates the decision tree for characterizing a novel pyrazole inhibitor.

Caption: Figure 1.[11] Decision matrix for mechanism of action studies. Blue nodes indicate input, yellow diamonds indicate decision points, and green/red nodes indicate final classification.

Molecular Interaction Diagram (Kinase Hinge)

This diagram visualizes the specific donor-acceptor motif typical of pyrazoles in the ATP pocket.

Caption: Figure 2. Schematic of the bidentate hydrogen bonding network between a pyrazole scaffold and the kinase hinge region. Note the complementary Donor/Acceptor pairs.

References

-

Ansari, A. et al. (2023).[3] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Link

- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for and Jump-dilution protocols).

- Foloppe, N. et al. (2006). "Structure-based design of novel pyrazole-based inhibitors." Bioorganic & Medicinal Chemistry. (Source for tautomerism in crystallography).

-

Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

-

Assay Guidance Manual (NCBI). "Mechanism of Action Assays for Enzymes." Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. knyamed.com [knyamed.com]

- 6. Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach | bioRxiv [biorxiv.org]

- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Benzyl 5-amino-1H-pyrazole-4-carboxylate in crop protection research

Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate in Next-Gen SDHI Fungicide Discovery

Executive Summary

In the landscape of modern crop protection, pyrazole-4-carboxamides represent a cornerstone class of fungicides, including market leaders like Fluxapyroxad, Bixafen, and Penthiopyrad. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting mitochondrial respiration in fungal pathogens.

This compound serves as a critical, high-fidelity intermediate in the research and development of these agents. Unlike its methyl or ethyl counterparts, the benzyl ester moiety offers unique orthogonal protection , allowing researchers to liberate the carboxylic acid functionality via mild hydrogenolysis (H₂/Pd-C) rather than harsh basic hydrolysis. This protocol guide details the synthetic utility, biological screening, and mechanistic validation of this scaffold in developing novel antifungal agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 32016-28-7 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 121–123 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Purity Requirement | ≥98.0% (HPLC) for biological synthesis |

Application Protocol 1: Synthetic Workflow (Scaffold to Lead)

Objective: Synthesize a library of N-aryl-5-amino-1H-pyrazole-4-carboxamides (SDHI analogs) using the benzyl ester scaffold to avoid side-reactions common with ethyl ester hydrolysis.

Rationale

Standard industrial routes often use ethyl esters. However, in R&D, if the target molecule contains base-sensitive motifs (e.g., certain halogenated aromatics or chiral centers), the harsh conditions required to saponify an ethyl ester (NaOH/Reflux) can degrade the molecule. The benzyl ester allows for neutral deprotection , preserving complex structural features.

Step-by-Step Methodology

Step 1: Orthogonal Deprotection (Benzyl Cleavage)

-

Reagents: this compound (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

-

Procedure:

-

Dissolve the starting material in anhydrous methanol under nitrogen.

-

Add the Pd/C catalyst carefully.

-

Purge the system with H₂ gas (balloon pressure is sufficient for R&D scale).

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Validation: Disappearance of the benzyl spot and appearance of the polar carboxylic acid baseline spot.

-

Filter through Celite to remove Pd/C and concentrate in vacuo.

-

Yield Expectation: >95% quantitative conversion to 5-amino-1H-pyrazole-4-carboxylic acid .

-

Step 2: Acid Chloride Activation

-

Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride, catalytic DMF, Toluene.

-

Procedure:

-

Suspend the crude acid from Step 1 in dry toluene.

-

Add excess SOCl₂ (3.0 eq) and 1 drop of DMF.

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Concentrate to dryness to yield the pyrazole-4-carbonyl chloride .

-

Critical Note: This intermediate is unstable; use immediately in Step 3.

-

Step 3: Amidation (The SDHI Pharmacophore)

-

Reagents: Substituted aniline (e.g., 3',4'-dichloroaniline or 2-biphenylamine), Triethylamine (Et₃N), THF.

-

Procedure:

-

Dissolve the aniline derivative (1.1 eq) and Et₃N (2.0 eq) in dry THF at 0°C.

-

Dropwise add the solution of pyrazole-4-carbonyl chloride from Step 2.

-

Allow to warm to RT and stir overnight.

-

Workup: Quench with water, extract with EtOAc, wash with brine, and recrystallize from EtOH.

-

Visual Workflow: Synthesis Pathway

Caption: Synthetic route utilizing the benzyl ester for mild, neutral deprotection to access the active carboxylic acid precursor.

Application Protocol 2: Biological Efficacy Screening